
3-氨基环丁醇
货号 B581946
CAS 编号:
4640-44-2
分子量: 87.122
InChI 键: JLUZCHOYSPEHES-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
3-Aminocyclobutanol is a small organic compound with a molecular formula of C4H9NO . It is a cyclic amino alcohol that consists of a four-membered ring containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of 3-Aminocyclobutanol involves a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as the starting material. The initial formation of oxime with hydroxylamine is followed by the replacement of developed lithium aluminum hydride (LAH) for the reduction of oxime using Raney ‘Ni’, which provided the enantiomeric mixture of 3-aminobutanol in about 85-90% yield .Molecular Structure Analysis
The molecular structure of 3-Aminocyclobutanol is represented by the SMILES string NC1CC(C1)O and the InChI 1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 .Physical And Chemical Properties Analysis
3-Aminocyclobutanol has a molecular weight of 87.12 g/mol . It is a solid substance .科学研究应用
癌症成像和检测:
- 前列腺和其他癌症: 抗-1-氨基-3-18F-氟环丁烷-1-羧酸(18F-FACBC),是3-氨基环丁醇的衍生物,正在进行临床试验,用于评估前列腺和其他癌症。它被用作PET放射性示踪剂,并在肝脏、胰腺、骨髓和大脑等器官中显示摄取,这遵循氨基酸的运输和代谢存在。这种摄取可以帮助区分良性和恶性过程(Schuster et al., 2014)。
- 原发性前列腺癌的特征化: 研究了抗-3-[18F]FACBC在前列腺癌中的摄取,以与组织学和肿瘤侵袭性标志物(如格里森分级)相关联。这项研究表明,虽然抗-3-[18F]FACBC PET不应单独用于放射治疗计划,但在引导活检方面可能有用(Schuster et al., 2013)。
合成新化合物:
- 激酶抑制剂: Helal等人(2004年)的研究描述了合成途径,用于创建含有顺-1,3-二取代环丁烷的激酶抑制剂,利用3-氨基环丁醇作为关键组分。这突显了它在开发新型药物中的作用(Helal et al., 2004)。
神经药理学:
- NMDA受体拮抗剂: Gaoni等人(1994年)探讨了1-氨基环丁烷-1-羧酸衍生物的合成和评价,作为NMDA受体拮抗剂的活性。这些化合物显示出强大的拮抗活性,突显了3-氨基环丁醇衍生物在开发治疗癫痫等疾病的潜力(Gaoni et al., 1994)。
PET成像的放射性示踪剂:
- 在肺部病变中的应用: 研究了抗-3-[18F]FACBC在肺癌中的摄取特征,以确定这种放射性示踪剂是否有助于表征肺部病变。研究表明,恶性病变中抗-3-[18F]FACBC的摄取大于炎症性病变,暗示了它在肺癌成像中的潜力(Amzat et al., 2013)。
安全和危害
属性
IUPAC Name |
3-aminocyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUZCHOYSPEHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminocyclobutanol | |
Citations
For This Compound
11
Citations
… hydroxide gave 3-aminocyclobutanol in methanol. This solution was added to a slurry of 1,4-dinitroimidazole 5 3 (1,4-DNI) in methanol. Reaction between 3-aminocyclobutanol and 1,4-…
Number of citations: 30
pubs.acs.org
… At this point, a four-step sequence in which all of the route could be telescoped and/or utilize crude material had been developed to deliver a suitably protected cis-3-aminocyclobutanol …
Number of citations: 5
www.sciencedirect.com
… the methanesulfonate derivative 4 for radiolabeling was accomplished by using a hydroxy precursor, which was prepared from the monochloro intermediate 3 and 3-aminocyclobutanol …
Number of citations: 16
pubs.acs.org
We previously reported the discovery of a class of spirooxindoles as potent and selective small-molecule inhibitors of the MDM2–p53 interaction (MDM2 inhibitors). We report herein our …
Number of citations: 269
pubs.acs.org
… Precursor 36 was obtained in 70% yield from the intermediate 35 which was synthesized near-quantitatively from the coupling of 9 with 3-aminocyclobutanol·HCl (Scheme 2). Synthesis …
Number of citations: 19
pubs.rsc.org
With the goal of discovering more selective anti-inflammatory drugs, than COX inhibitors, to attenuate prostaglandin signaling, a fragment-based screen of hematopoietic prostaglandin …
Number of citations: 16
www.sciencedirect.com
CD38 is one of the major nicotinamide adenine dinucleotide (NAD + )- and nicotinamide adenine dinucleotide phosphate (NADP + )-consuming enzymes in mammals. NAD + , NADP + …
Number of citations: 5
pubs.acs.org
The PKC-θ isoform of protein kinase C is selectively expressed in T lymphocytes and plays an important role in the T cell antigen receptor (TCR)-triggered activation of mature T cells, T …
Number of citations: 3
pubs.acs.org
… To a mixture of 2-benzyl-6-(methylcarbamoyl)isonicotinic acid (7, 98.4 mg, 0.36 mmol) and HATU (194.7 mg, 0.51 mmol) was added a solution of trans-3-aminocyclobutanol …
Number of citations: 11
pubs.acs.org
Tropomyosin receptor kinases TrkA/B/C family supports neuronal growth, survival and differentiation during development, adult life and ageing. Downregulation of TrkA/B/C is a …
Number of citations: 0
era.library.ualberta.ca
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



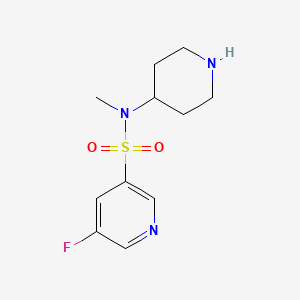
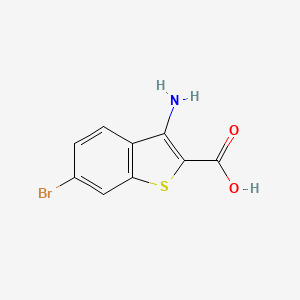
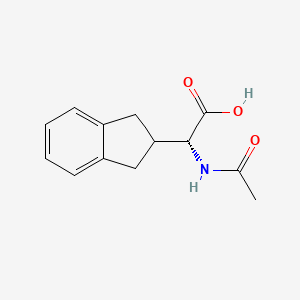
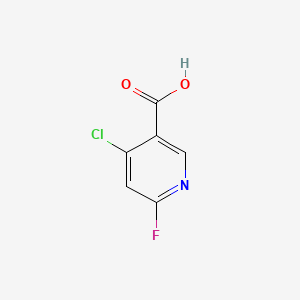
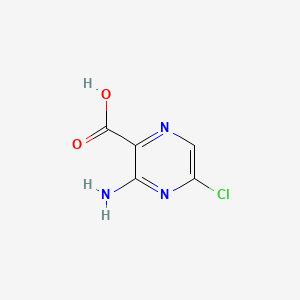
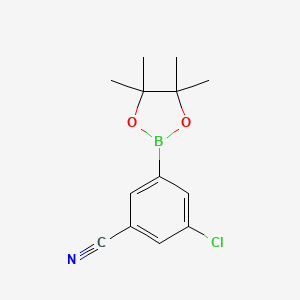
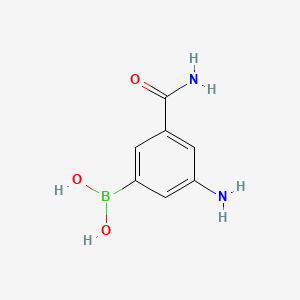
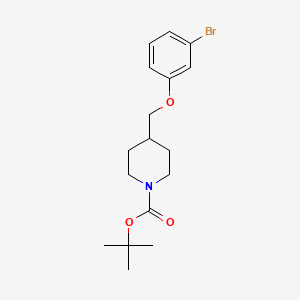
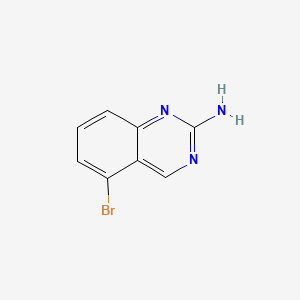
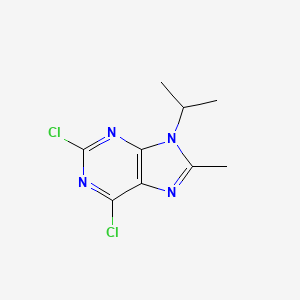
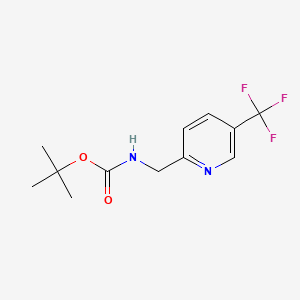
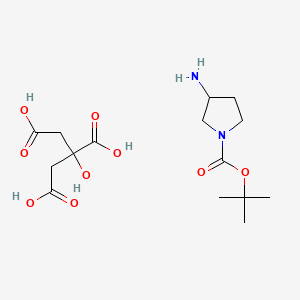
![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)
![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)